Benzyl acetate
Overview
Description
Benzyl acetate is an organic ester with the molecular formula CH3COOCH2C6H5 . It is formed by the condensation of benzyl alcohol and acetic acid. This compound is known for its sweet, pleasant aroma reminiscent of jasmine, making it a popular ingredient in personal hygiene and health care products . It is also found in the essential oils of ylang-ylang and neroli, and is used as a flavoring agent in various cosmetics and personal care products.
Mechanism of Action
Target of Action
Benzyl acetate is an organic ester with the molecular formula CH3C(O)OCH2C6H5 . It is primarily attractive to males of various species of orchid bees . The bees collect it and use it as an intra-specific pheromone . In apiculture, this compound is used as a bait to collect bees .
Mode of Action
It is known that the compound has a sweet and pleasant aroma , which is likely to play a role in its attractiveness to orchid bees.
Biochemical Pathways
This compound is formed by the condensation of benzyl alcohol and acetic acid . It is part of the phenylpropene metabolism pathway, which has been studied more clearly in model plants like petunia and Arabidopsis .
Pharmacokinetics
A kinetic study of benzyl [1-14c]acetate, a lipophilic probe of [1-14c]acetate, was conducted in rat brains . The highest brain uptake was observed immediately after injecting either [1-14C]BA or [2-14C]BA, and both subsequently disappeared from the brain in a single-exponential manner .
Result of Action
The primary result of the action of this compound is its attraction to orchid bees, which collect it and use it as an intra-specific pheromone . It also finds applications in personal hygiene and health care products due to its sweet and pleasant aroma .
Action Environment
Direct contact with skin or eyes may cause irritation, and inhaling the vapors can lead to respiratory discomfort . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability, although specific studies on this aspect are lacking.
Biochemical Analysis
Biochemical Properties
Benzyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the synthesis of this compound is catalyzed by benzyl alcohol acetyltransferase (BEAT), using benzyl alcohol and acetyl coenzyme A . Cytochrome P450s and short-chain dehydrogenases/reductases might also influence the biosynthesis of this compound by regulating the production of key precursors such as benzaldehyde and benzyl alcohol .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it interacts with PmPAL enzymes and PmMYB4 transcription factors, which play important roles in regulating the accumulation of key biosynthetic precursors to these compounds .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, the biosynthetic pathways for this compound belong to the broader phenylpropene metabolic pathway .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl acetate is primarily synthesized through the esterification process, which involves the reaction of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction proceeds under gentle heating in a reflux setup, followed by distillation to isolate the product from the reaction mixture.
Industrial Production Methods: Industrial production methods for this compound include:
Chemical Reactions Analysis
Types of Reactions: Benzyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form benzyl alcohol and acetic acid.
Oxidation: Strong oxidizing acids can cause vigorous reactions, potentially igniting the reaction products.
Reduction: this compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing acids.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Benzyl alcohol and acetic acid.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Benzyl alcohol.
Scientific Research Applications
Benzyl acetate has diverse applications in scientific research, including:
Comparison with Similar Compounds
Benzyl Benzoate: Used as a topical treatment for scabies and lice.
Benzyl Alcohol: Used as a solvent and in the manufacture of other benzyl compounds.
Ethyl Acetate: Another ester with similar applications in the fragrance and flavor industry.
Uniqueness of Benzyl Acetate: this compound stands out due to its unique combination of a pleasant aroma and versatility in various applications. Its ability to act as an attractant for bees and its widespread use in personal care products highlight its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
benzyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGYYKBILRGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2, Array, CH3COOCH2C6H5 | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | benzyl acetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Benzyl_acetate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020151 | |
Record name | Benzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears. | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetic acid, phenylmethyl ester | |
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Record name | Benzyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Benzyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Benzyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | BENZYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/258 | |
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Boiling Point |
419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BENZYL ACETATE | |
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URL | https://www.osha.gov/chemicaldata/258 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BENZYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/258 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04 | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | BENZYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/258 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1 | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/258 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
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Record name | BENZYL ACETATE | |
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Record name | BENZYL ACETATE | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
140-11-4 | |
Record name | BENZYL ACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/17803 | |
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Record name | Benzyl acetate | |
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Record name | Benzyl acetate | |
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Record name | BENZYL ACETATE | |
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Record name | Acetic acid, phenylmethyl ester | |
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Record name | Benzyl acetate | |
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Record name | Benzyl acetate | |
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Record name | BENZYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ECG3V79ZJ | |
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Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
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Record name | Benzyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |
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Record name | BENZYL ACETATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
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Record name | BENZYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/258 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F | |
Record name | BENZYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/258 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Benzyl acetate is known for its pleasant aroma. What is its natural source, and how does its scent profile contribute to pollinator attraction?
A1: this compound is a natural component of several essential oils and flower absolutes, particularly from jasmine, hyacinth, and gardenia. [] This pleasant, fruity aroma attracts specific pollinators, such as euglossine bees. Research suggests that orchids utilize specific combinations and proportions of this compound with other compounds to attract specific euglossine bee species, thus enhancing pollination efficiency and reducing interspecific outcrossing. []
Q2: How does the structure of this compound relate to its odor profile, particularly in attracting specific insects like fruit flies?
A2: The planar aromatic ring in this compound plays a crucial role in its interaction with olfactory receptors in insects like fruit flies. [] While modifications at the para position generally reduce attraction for oriental fruit flies, certain substitutions, like p-hydroxy, p-methoxy, p-acetoxy, and p-cyano, significantly enhance attraction for melon flies. This suggests the existence of specific olfactory receptor interactions, emphasizing the importance of structural nuances in attracting specific insect species. []
Q3: What are the common methods for synthesizing this compound?
A3: this compound is primarily synthesized via the esterification of benzyl alcohol and acetic acid. [, , , , ] Various catalysts have been explored to enhance yield and efficiency, including strong acid cation exchange resins, inorganic salts like FeCl3 and Fe2(SO4)3, inorganic acids like H2SO4, heteropoly compounds, solid superacids, organic salts, and ionic liquids. [, , , , , ]
Q4: How does phase transfer catalysis (PTC) contribute to the efficient synthesis of this compound?
A4: PTC offers a simple and rapid method for synthesizing this compound using anhydrous sodium acetate and benzyl chloride. [] This method utilizes catalysts like polyethylene glycol, polyvinyl alcohol, and benzyl triethyl ammonium bromide (TEBA), with TEBA demonstrating superior yield. [] The choice of catalyst, along with factors like reactant molar ratio, catalyst amount, reaction time, and temperature, significantly influence the final yield of this compound. []
Q5: What are the advantages of using solid superacids like S2O82-/ZrO2-Cr2O3 as catalysts in this compound synthesis?
A5: Solid superacids, like S2O82-/ZrO2-Cr2O3, offer several advantages as catalysts for this compound synthesis, including high yield, facile catalyst recovery and reusability, and impressive activity stability. [] The synthesis process involves reacting acetic acid with benzyl alcohol, and optimizing parameters like the molar ratio of reactants, catalyst amount, reaction time, and water removal techniques are crucial for maximizing this compound yield. []
Q6: Can you describe the role of heteropoly acids, specifically SiW12/SiO2, in the synthesis of this compound under ultrasonic irradiation?
A6: Heteropoly acid catalysts, such as SiW12/SiO2, exhibit high activity and stability in catalyzing this compound synthesis from benzyl alcohol and glacial acetic acid, particularly under ultrasonic irradiation. [] Characterization techniques like infrared spectrometry (IR) and X-ray diffraction (XRD) confirm the Keggin-type structure of the heteropoly acid, indicating its stability. [] Optimizing factors like reaction temperature, catalyst amount, molar ratio of reactants, and reaction time, along with utilizing appropriate ultrasound frequency and intensity, are crucial for maximizing this compound yield. []
Q7: How does the presence of this compound affect the solubility of other substances, particularly in cosmetic applications?
A7: this compound, when complexed with cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD), demonstrates enhanced solubility in aqueous solutions. [] This property is particularly beneficial in cosmetic applications, where it helps increase the solubility of fragrance materials like linalool. [] This complexation not only improves solubility but also offers controlled release of fragrances, enhancing their longevity and overall performance in cosmetic products. []
Q8: What analytical techniques are used to monitor and quantify this compound, particularly in complex matrices like floral scents?
A10: Solid-phase microextraction (SPME), coupled with gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID), is a powerful tool for analyzing volatile organic compounds, including this compound, in complex matrices like floral scents. [] SPME offers a solvent-free, efficient method for extracting and concentrating volatiles, while GC-MS or GC-FID provides the sensitivity and selectivity needed for identification and quantification. [] This technique enables researchers to study the composition of floral scents, monitor the emission of volatiles, and understand their ecological roles. []
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